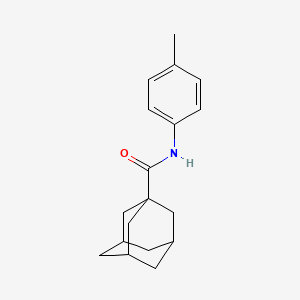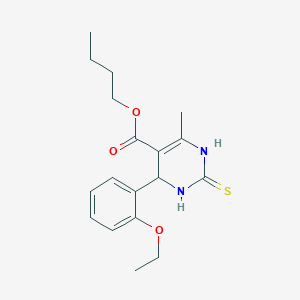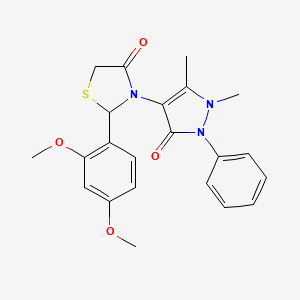
N-(4-methylphenyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-methylphenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with 4-methylaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The reaction is typically carried out in acetonitrile under reflux for 8 hours, yielding the target compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of adamantane-1-carboxylic acid and aromatic amines in the presence of suitable catalysts and reagents. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring and adamantane core can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the carboxamide group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyladamantane-1-carboxamide
- N-(4-chlorophenyl)adamantane-1-carboxamide
- **N-
Propiedades
Fórmula molecular |
C18H23NO |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |
Clave InChI |
MEANLPLGKUDXSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11702647.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702651.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11702656.png)
![3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide](/img/structure/B11702660.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702696.png)
![ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702697.png)
![N-{4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B11702702.png)
![N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide](/img/structure/B11702705.png)
![N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11702706.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702717.png)


